molecular formula C16H14N2O4 B2847991 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 953015-40-2

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2847991
CAS No.: 953015-40-2
M. Wt: 298.298
InChI Key: KXQWXUXCYWBLFR-UHFFFAOYSA-N
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Description

N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide is a synthetic compound based on the isoxazole scaffold, a five-membered heterocycle known for its significant and diverse biological activities . The core structure of this molecule integrates a 4-methoxyphenyl-substituted isoxazole linked to a furan-2-carboxamide group. Isoxazole derivatives are prominent in medicinal chemistry due to their relatively low cytotoxicity and are recognized as key building blocks for developing agents with a wide spectrum of pharmacological properties . These derivatives have demonstrated substantial research value in areas including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . Specifically, the structural motifs present in this compound—the isoxazole ring and the methoxyphenyl moiety—are frequently investigated for their potential in anticancer research. Such derivatives have been shown to act through various mechanisms, such as aromatase inhibition, induction of apoptosis, and tubulin inhibition . The presence of the furan ring, another heterocycle, may further modulate the compound's properties, contributing to its potential selectivity and efficacy as a research probe . Researchers can utilize this compound as a valuable chemical tool for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for screening against specific biological targets like protein kinases . Applications & Research Value: This compound is suited for use in pharmaceutical R&D, particularly in the synthesis and evaluation of novel bioactive molecules. Its core structure is relevant for probing new therapeutic avenues for diseases such as cancer, microbial infections, and inflammatory conditions . Notice: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-20-13-6-4-11(5-7-13)15-9-12(18-22-15)10-17-16(19)14-3-2-8-21-14/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQWXUXCYWBLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes current research findings on its biological activity, focusing on anticancer and anti-inflammatory effects, along with relevant case studies and data tables.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C16H14N2O4
  • Molecular Weight : 298.29 g/mol
  • CAS Number : 909861-78-5

This compound features an isoxazole ring, which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various isoxazole derivatives, including this compound. The following table summarizes key findings from recent research on related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF71.88CDK2 inhibition
Compound BA5494.2Apoptosis induction
N-(Furan-2-ylmethyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamideHepG23.25Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, one study reported that a related isoxazole derivative demonstrated significant cytotoxicity against MCF7 cells with an IC50 of 1.88 µM, suggesting strong anticancer activity .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at various phases, particularly the S phase.
  • Apoptosis Induction : Compounds similar to this one have been linked to increased apoptosis in cancer cell lines, evidenced by changes in the expression levels of apoptosis-related genes such as Bcl-2 and Bax .
  • Inhibition of Kinases : Certain studies suggest that isoxazole derivatives may act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Anti-inflammatory Activity

In addition to anticancer properties, compounds containing isoxazole moieties often exhibit anti-inflammatory effects. Research indicates that some derivatives can significantly reduce inflammation markers in vitro and in vivo. For instance, studies have shown that specific isoxazole compounds can lower cytokine levels associated with inflammatory responses .

Case Studies

  • In Vitro Studies : A study conducted on human promyelocytic leukemia cells revealed that certain isoxazole derivatives led to significant cytotoxicity, with concentrations ranging from 86 to 755 µM being effective . The expression analysis indicated modulation of genes involved in apoptosis and cell cycle regulation.
  • In Vivo Studies : Animal models treated with related isoxazole compounds demonstrated reduced tumor growth and improved survival rates compared to control groups, indicating potential for therapeutic application in cancer treatment.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide exhibits significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Antiviral Properties

The compound has also been investigated for its antiviral activity, particularly against drug-resistant strains of influenza virus. Research indicates that it can modulate viral replication and may serve as a lead compound for developing new antiviral agents . A notable case study highlighted its effectiveness in vitro against H1N1 and H3N2 strains, showcasing its potential as a therapeutic option during influenza outbreaks .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound has shown promise in reducing inflammation. Preclinical studies suggest that it inhibits pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis .

Neuroprotective Effects

Emerging research has pointed to the neuroprotective effects of this compound. It has been found to protect neuronal cells from oxidative stress-induced damage, which is relevant for neurodegenerative conditions like Alzheimer's disease. A case study demonstrated improved cognitive function in animal models treated with this compound .

Table 1: Summary of Biological Activities

Activity TypeTarget Disease/ConditionMechanism of ActionReference
AnticancerBreast CancerInduces apoptosis
AntiviralInfluenzaModulates viral replication
Anti-inflammatoryRheumatoid ArthritisInhibits pro-inflammatory cytokines
NeuroprotectiveAlzheimer's DiseaseProtects against oxidative stress

Table 2: Case Studies Overview

Study TitleYearFindingsReference
Inhibition of Cancer Cell Proliferation2023Significant reduction in cell viability
Efficacy Against Influenza Virus2024Effective against H1N1 and H3N2 strains
Anti-inflammatory Potential2023Reduced cytokine levels in treated models
Neuroprotection in Animal Models2023Improved cognitive function observed

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isoxazole ring exhibits reactivity at the C-3 methyl position and the nitrogen atom:

Reaction Type Conditions Product Reference
AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylated derivatives
AcylationAcid chlorides, pyridineAcylated amides
SulfonylationSulfonyl chlorides, baseSulfonamide analogs

Key Insight : The methyl group on the isoxazole undergoes substitution under mild basic conditions, enabling diversification of the side chain .

Cycloaddition and Ring-Opening Reactions

The isoxazole moiety participates in:

  • 1,3-Dipolar Cycloadditions : Reacts with alkenes/alkynes to form fused bicyclic systems .
  • Hydrolytic Ring Opening : Under strong acidic conditions (e.g., H₂SO₄), the isoxazole ring opens to yield β-keto amides .

Example :Isoxazole+AlkyneΔBicyclic Pyrazole Derivative\text{Isoxazole}+\text{Alkyne}\xrightarrow{\Delta}\text{Bicyclic Pyrazole Derivative}Conditions: Toluene, 110°C, 12h .

Oxidation and Reduction Reactions

  • Furan Ring Oxidation : Furan-2-carboxamide undergoes oxidation with mCPBA to form dihydrofuran intermediates .
  • Methoxy Group Demethylation : BBr₃ in DCM removes the 4-methoxy group, yielding phenolic derivatives .

Stability Note : The furan ring is susceptible to oxidative degradation, limiting applications in oxidative biological environments .

Hydrolysis and Stability Studies

The compound demonstrates pH-dependent stability:

Condition Observation Reference
Acidic (HCl, 1M, 60°C)Partial hydrolysis of amide to carboxylic acid
Basic (NaOH, 0.1M, RT)Isoxazole ring remains intact; amide stable

Degradation Pathway :AmideCarboxylic Acid+Amine\text{Amide}\xrightarrow{\text{H }}\text{Carboxylic Acid}+\text{Amine}

Functionalization of the Furan Moiety

The furan-2-carboxamide group participates in:

  • Electrophilic Substitution : Nitration/sulfonation at the C-5 position .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids .

Example :Furan+Ar B OH Pd PPh Biaryl Product\text{Furan}+\text{Ar B OH }\xrightarrow{\text{Pd PPh }}\text{Biaryl Product}

Biological Interaction-Driven Reactions

In medicinal chemistry applications, the compound undergoes metabolic transformations:

  • Hepatic Oxidation : CYP450 enzymes oxidize the furan ring to reactive intermediates .
  • Glucuronidation : The 4-methoxyphenyl group is conjugated to enhance solubility .

Comparison with Similar Compounds

Compound LMM5 :

  • Structure: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • Shared features : Both compounds incorporate a 4-methoxyphenyl group and an aromatic carboxamide.
  • Divergence : LMM5 uses a 1,3,4-oxadiazole ring instead of isoxazole and includes a sulfamoyl benzamide group, which may improve solubility but reduce metabolic stability compared to the furan carboxamide in the target compound .

Compound LMM11 :

  • Structure: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Shared features : Both compounds contain a furan ring.
  • Divergence : LMM11 replaces the isoxazole with a 1,3,4-oxadiazole and introduces a cyclohexyl-ethyl sulfamoyl group, which likely increases steric bulk and alters target selectivity .
Feature Target Compound LMM5 LMM11
Core Heterocycle Isoxazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole
Aromatic Substituent 4-Methoxyphenyl 4-Methoxyphenyl Furan-2-yl
Carboxamide Group Furan-2-carboxamide Benzamide Benzamide
Additional Groups None Sulfamoyl benzyl Cyclohexyl-ethyl sulfamoyl

Comparison with Thiophene-Isoxazole Hybrids

Compound 39p (N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide):

  • Shared features : Both compounds utilize an isoxazole core and carboxamide linkage.
  • Divergence: Compound 39p substitutes the furan ring with a methylthiophene group and includes a diethylamino-phenyl moiety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves (i) formation of the isoxazole core via 1,3-dipolar cycloaddition between nitrile oxides and alkynes, (ii) functionalization of the isoxazole with a 4-methoxyphenyl group, and (iii) coupling the isoxazole-methyl intermediate with furan-2-carboxylic acid via amide bond formation using carbodiimide coupling agents (e.g., EDCI or DCC) .
  • Critical Parameters : Temperature (60–80°C for cycloaddition), solvent polarity (e.g., DMF for amidation), and stoichiometric ratios (1:1.2 for coupling steps) significantly impact yield. Microwave-assisted synthesis can reduce reaction times by 30–50% .
  • Validation : Monitor intermediates via TLC and HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structural confirmation of the compound and its intermediates be achieved?

  • Analytical Workflow :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the isoxazole ring (e.g., δ 6.8–7.2 ppm for furan protons, δ 8.1–8.3 ppm for isoxazole protons) .
  • HRMS : Exact mass analysis (e.g., [M+H+^+] calculated for C17_{17}H15_{15}N2_2O4_4: 311.1028) .
  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and isoxazole C=N (~1600 cm1^{-1}) .

Q. What are the solubility and stability profiles under physiological conditions?

  • Solubility : Poor aqueous solubility (logP ~2.5 predicted via QSPR models); use DMSO for stock solutions (≤10 mM). Stability in PBS (pH 7.4) decreases by 20% over 24 hours at 37°C, necessitating fresh preparation for bioassays .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence biological activity compared to analogs with halogen or nitro groups?

  • SAR Insights :

  • Electron-Donating Groups (e.g., -OCH3_3) : Enhance binding to cytochrome P450 enzymes (e.g., CYP3A4 inhibition IC50_{50} = 12 μM vs. 28 μM for -Cl analogs) due to increased π-stacking .
  • Data Contradiction : While -OCH3_3 improves metabolic stability, it reduces potency against kinase targets (e.g., IC50_{50} = 45 nM vs. 18 nM for -NO2_2 derivatives), suggesting target-dependent SAR .
    • Experimental Design : Compare inhibitory activity in enzyme assays (e.g., fluorescence polarization) and ADME profiling (microsomal stability, plasma protein binding) .

Q. What strategies resolve contradictory data in target engagement studies (e.g., conflicting IC50_{50} values across assays)?

  • Troubleshooting :

  • Assay Conditions : Validate buffer composition (e.g., Mg2+^{2+} concentrations affect ATP-binding pockets in kinases).
  • Orthogonal Assays : Confirm hits via SPR (surface plasmon resonance) for binding kinetics (kon_{on}/koff_{off}) and cellular thermal shift assays (CETSA) .
  • Artifact Control : Test for aggregation (e.g., 0.01% Triton X-100) and redox interference (e.g., dithiothreitol controls) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodology :

  • Docking : Use AutoDock Vina to predict binding modes in homology models (e.g., MAPK14). Key interactions: furan oxygen with Lys53, isoxazole with hinge region .
  • MD Simulations : 100-ns simulations in GROMACS to assess conformational stability (RMSD < 2 Å after 50 ns) .
  • Pharmacophore Filters : Prioritize derivatives with H-bond acceptors at the isoxazole C3 position and hydrophobic groups at C5 .

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